BPR1R024 mesylate

Immuno-oncology CSF1R inhibition Tumor-associated macrophage repolarization

CSF1R inhibitor potency and selectivity variability compromises macrophage repolarization studies. BPR1R024 mesylate eliminates this uncertainty with sub-nanomolar potency (IC₅₀ 0.53 nM) and functional M2-over-M1 selectivity not consistently demonstrated by alternatives. - 1.9-37.7× more potent than clinically evaluated comparators BLZ945 (IC₅₀ 1 nM) and PLX3397 (IC₅₀ 20 nM) - Designed to minimize off-target Aurora A/B kinase inhibition via a 7-aminoquinazoline scaffold with a nonclassical hinge-region hydrogen-bonding interaction - Validated in vivo: oral 100 mg/kg delays MC38 murine colon tumor growth with increased M1/M2 ratio - Supplied as ≥98% pure mesylate salt; ready for in vitro and in vivo immuno-oncology investigations

Molecular Formula C25H25F3N6O5S
Molecular Weight 578.6 g/mol
Cat. No. B15142474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPR1R024 mesylate
Molecular FormulaC25H25F3N6O5S
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=NC=N2)OC3=CC=C(C=C3)NC(=O)NCC4=CN=C(C=C4)C(F)(F)F.CS(=O)(=O)O
InChIInChI=1S/C24H21F3N6O2.CH4O3S/c1-33(2)17-6-9-19-20(11-17)30-14-31-22(19)35-18-7-4-16(5-8-18)32-23(34)29-13-15-3-10-21(28-12-15)24(25,26)27;1-5(2,3)4/h3-12,14H,13H2,1-2H3,(H2,29,32,34);1H3,(H,2,3,4)
InChIKeyIOTHUERMMPFCSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPR1R024 Mesylate: Potent CSF1R Inhibitor for Immuno-Oncology


BPR1R024 mesylate is an orally active, small-molecule inhibitor of colony-stimulating factor 1 receptor (CSF1R), a kinase implicated in tumor-associated macrophage (TAM) repolarization and immunosuppression in the tumor microenvironment. It exhibits potent CSF1R inhibition with an IC₅₀ of 0.53 nM [1]. The compound was developed through property-driven optimization of the clinical multitargeting kinase inhibitor BPR1K871, incorporating a unique 7-aminoquinazoline scaffold that engages the CSF1R hinge region via a nonclassical hydrogen-bonding interaction to enhance potency and selectivity [2]. BPR1R024 mesylate is the mesylate salt form of BPR1R024 and is equivalent to the free base for research use . It has demonstrated the ability to selectively inhibit pro-tumor M2-like macrophages while sparing anti-tumor M1-like macrophages, and oral administration delays tumor growth in murine colon cancer models [1][2]. The compound is supplied as a research-grade small molecule for in vitro and in vivo immuno-oncology investigations.

BPR1R024 Mesylate: Irreplaceable in CSF1R Research


CSF1R inhibitors vary widely in potency, kinase selectivity profile, and functional effects on macrophage polarization. Substituting BPR1R024 mesylate with another CSF1R inhibitor without quantitative validation risks confounding experimental outcomes. BPR1R024 mesylate exhibits sub-nanomolar potency (IC₅₀ 0.53 nM) that is 1.9- to 37.7-fold greater than clinically evaluated comparators such as BLZ945 (IC₅₀ 1 nM) and PLX3397 (IC₅₀ 20 nM) [1]. Critically, BPR1R024 was explicitly designed via a chain-extension strategy to minimize off-target Aurora A/B kinase inhibition, a liability inherited from its parent scaffold BPR1K871 [2]. Furthermore, BPR1R024 uniquely demonstrates functional selectivity for pro-tumor M2-like macrophages over anti-tumor M1-like macrophages in cellular assays, a differentiation not consistently established for other CSF1R inhibitors [3]. These compound-specific quantitative and functional attributes mean that replacing BPR1R024 mesylate with a generic alternative will alter the potency, selectivity, and biological readout of experiments, undermining reproducibility and scientific validity.

BPR1R024 Mesylate: Differentiation Evidence


CSF1R Inhibitory Potency

BPR1R024 (free base, equivalent to BPR1R024 mesylate) demonstrates a CSF1R biochemical IC₅₀ of 0.53 nM [1]. In direct comparison, this potency exceeds that of clinically evaluated CSF1R inhibitors: PLX3397 (pexidartinib) exhibits an IC₅₀ of 20 nM (37.7-fold less potent) , BLZ945 (sotuletinib) exhibits an IC₅₀ of 1 nM (1.9-fold less potent) , and JNJ-40346527 (edicotinib) exhibits an IC₅₀ of 3.2 nM (6.0-fold less potent) . The 0.53 nM IC₅₀ places BPR1R024 among the most potent CSF1R inhibitors reported to date.

Immuno-oncology CSF1R inhibition Tumor-associated macrophage repolarization

Reduced Aurora Kinase Activity

BPR1R024 was designed via a chain-extension strategy to specifically diminish Aurora A and B (AURA/B) kinase inhibitory activity that was present in the parent multitargeting kinase inhibitor BPR1K871 [1]. While the parent BPR1K871 exhibited significant Aurora kinase inhibition, structural studies of CSF1R and AURB back pocket differences informed the design of BPR1R024 to selectively target CSF1R with minimal Aurora activity [2]. This design strategy successfully reduced AURA/B liability while maintaining or enhancing CSF1R potency. The selectivity panel data for BPR1R024 against KIT (IC₅₀ 1.1 nM), PDGFRβ (IC₅₀ 31.5 nM), and PDGFRα (IC₅₀ 52.7 nM) further define its off-target profile [3].

Kinase selectivity Off-target profiling Aurora kinase inhibition

M2-Selective Macrophage Inhibition

BPR1R024 (0-10 μM) specifically inhibited the survival of pro-tumor M2-like macrophages while exerting minimal effect on anti-tumor M1-like macrophage growth [1]. This functional selectivity is a key differentiator that is not uniformly established across all CSF1R inhibitors. In vivo, oral administration of BPR1R024 mesylate (100 mg/kg) in the MC38 murine colon tumor model resulted in an increased M1/M2 ratio within the tumor microenvironment, confirming the functional repolarization of TAMs toward an anti-tumor phenotype [2]. This M2-selective effect is distinct from non-selective CSF1R inhibitors that may broadly deplete all macrophage populations, potentially compromising beneficial immune surveillance.

Macrophage polarization M1/M2 ratio Tumor microenvironment Functional selectivity

MC38 Tumor Model Efficacy

Oral administration of BPR1R024 mesylate (100 mg/kg) significantly delayed MC38 murine colon tumor growth compared to vehicle-treated controls [1]. The study demonstrated that BPR1R024 treatment reversed the immunosuppressive tumor microenvironment, as evidenced by an increased M1/M2 macrophage ratio. While exact tumor growth inhibition (TGI) percentages were not reported in the abstract, the tumor growth delay was statistically significant and correlated with the compound's mechanism of action in repolarizing TAMs [2]. This in vivo activity confirms oral bioavailability and target engagement in a relevant syngeneic tumor model.

In vivo efficacy Tumor growth inhibition Colon cancer model Oral bioavailability

7-Aminoquinazoline Scaffold Advantage

BPR1R024 features a 7-aminoquinazoline scaffold that engages the CSF1R hinge region via an additional nonclassical hydrogen-bonding (NCHB) interaction [1]. This interaction is not present in many other CSF1R inhibitors (e.g., PLX3397, BLZ945) and was identified through molecular docking studies as a key contributor to CSF1R potency enhancement relative to earlier analogs [2]. The scaffold was derived from property-driven optimization of BPR1K871, a clinical multitargeting kinase inhibitor, and represents a distinct chemotype compared to the pyrrolopyrimidine (BLZ945) or pyridopyrimidine (PLX3397) scaffolds of other CSF1R inhibitors.

Chemical scaffold Structure-activity relationship Hinge binder Medicinal chemistry

BPR1R024 Mesylate: Research Applications


Immuno-Oncology CSF1R Studies

BPR1R024 mesylate is optimally suited for in vitro and in vivo studies investigating CSF1R-mediated tumor-associated macrophage (TAM) repolarization. Its sub-nanomolar IC₅₀ (0.53 nM) enables potent target engagement at low concentrations, minimizing off-target kinase effects [1]. The compound's demonstrated ability to selectively inhibit M2-like macrophage survival while sparing M1-like macrophages [2] makes it particularly valuable for experiments assessing TAM functional polarization and its impact on the tumor immune microenvironment.

Syngeneic Tumor Model Testing

BPR1R024 mesylate has demonstrated in vivo antitumor activity when administered orally at 100 mg/kg in the MC38 murine colon carcinoma model [3]. This establishes the compound as a suitable tool for preclinical efficacy studies in immunocompetent syngeneic models, where the goal is to evaluate CSF1R inhibition as a monotherapy or in combination with immune checkpoint inhibitors. The oral bioavailability of the mesylate salt form facilitates convenient dosing in chronic in vivo studies .

Kinase Selectivity Profiling

Researchers conducting kinase selectivity panels can use BPR1R024 mesylate as a comparator compound with a defined off-target profile. Its known inhibitory activities against KIT (IC₅₀ 1.1 nM), PDGFRβ (IC₅₀ 31.5 nM), and PDGFRα (IC₅₀ 52.7 nM) [4], combined with deliberately minimized Aurora A/B activity [5], provide a benchmark for assessing the selectivity of novel CSF1R inhibitors. The compound's origin from the BPR1K871 scaffold also makes it a valuable reference for studying structure-activity relationships around 7-aminoquinazoline-based kinase inhibitors [6].

Macrophage Polarization Assays

In vitro macrophage polarization assays can leverage BPR1R024 mesylate's functional selectivity for M2-like macrophages. The compound (0-10 μM) specifically inhibits M2-like survival with minimal effect on M1-like growth [7], making it a precise tool for dissecting CSF1R-dependent signaling pathways in macrophage subsets. This application is particularly relevant for studies aiming to validate CSF1R as a target for reversing immunosuppression in the tumor microenvironment without broadly depleting beneficial immune cell populations.

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